![molecular formula C13H13N3O4S B4228545 5-ethyl-6-hydroxy-2-[(4-nitrobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B4228545.png)
5-ethyl-6-hydroxy-2-[(4-nitrobenzyl)thio]-4(3H)-pyrimidinone
Übersicht
Beschreibung
5-ethyl-6-hydroxy-2-[(4-nitrobenzyl)thio]-4(3H)-pyrimidinone is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure, which has made it an attractive target for researchers looking to develop new drugs and therapies. In
Wirkmechanismus
Further studies are needed to fully understand the mechanism of action of this compound, including its interactions with various enzymes and signaling pathways in cells.
3. Structure-Activity Relationship: The structure-activity relationship of 5-ethyl-6-hydroxy-2-[(4-nitrobenzyl)thio]-4(3H)-pyrimidinone could be further explored to identify new compounds with similar or improved properties.
4. Toxicity Studies: Further studies are needed to determine the toxicity of this compound and its potential side effects in humans.
Conclusion
In conclusion, 5-ethyl-6-hydroxy-2-[(4-nitrobenzyl)thio]-4(3H)-pyrimidinone is a synthetic compound that has shown promise as a valuable tool for scientific research. This compound has been extensively studied for its potential applications in cancer research, neurological disorders, and infectious diseases. Its unique chemical structure and diverse biochemical and physiological effects make it a valuable tool for researchers studying various biological processes. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug development and other areas of research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-ethyl-6-hydroxy-2-[(4-nitrobenzyl)thio]-4(3H)-pyrimidinone in lab experiments include its unique chemical structure, which allows it to interact with various enzymes and signaling pathways in cells. This compound has also been extensively studied, and its properties and effects are well-documented in the scientific literature. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis of this compound is complex and requires specialized equipment and expertise. Additionally, the effects of this compound can be highly dependent on the specific biological system being studied, making it difficult to generalize its effects across different systems.
Zukünftige Richtungen
There are many potential future directions for the study of 5-ethyl-6-hydroxy-2-[(4-nitrobenzyl)thio]-4(3H)-pyrimidinone. Some of the key areas where this compound could be further explored include:
1. Drug Development: 5-ethyl-6-hydroxy-2-[(4-nitrobenzyl)thio]-4(3H)-pyrimidinone has shown promise as a potential candidate for the development of new drugs and therapies for various diseases.
2.
Wissenschaftliche Forschungsanwendungen
5-ethyl-6-hydroxy-2-[(4-nitrobenzyl)thio]-4(3H)-pyrimidinone has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers studying various biological processes. Some of the key areas where this compound has been used include:
1. Cancer Research: 5-ethyl-6-hydroxy-2-[(4-nitrobenzyl)thio]-4(3H)-pyrimidinone has been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies.
2. Neurological Disorders: This compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
3. Infectious Diseases: 5-ethyl-6-hydroxy-2-[(4-nitrobenzyl)thio]-4(3H)-pyrimidinone has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
5-ethyl-4-hydroxy-2-[(4-nitrophenyl)methylsulfanyl]-1H-pyrimidin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-2-10-11(17)14-13(15-12(10)18)21-7-8-3-5-9(6-4-8)16(19)20/h3-6H,2,7H2,1H3,(H2,14,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQKRGAMRDBMAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=CC=C(C=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.